molecular formula C10H12N4O2 B13982315 2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 59886-51-0

2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B13982315
CAS No.: 59886-51-0
M. Wt: 220.23 g/mol
InChI Key: DVQQTSYUTWYAIS-UHFFFAOYSA-N
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Description

2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and reactivity It features a cyclohexa-2,5-diene-1,4-dione core with two aziridinyl groups and two amino groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-diamino-1,4-benzoquinone with aziridine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the aziridinyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The aziridinyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out in solvents like dichloromethane or ethanol, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-diene compounds.

Scientific Research Applications

2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with biological molecules. The aziridinyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(aziridin-1-yl)-3,6-dichloro-1,4-benzoquinone
  • 2,3,5,6-Tetrakis(aziridin-1-yl)-1,4-benzoquinone
  • 2,5-Bis(aziridin-1-yl)-3,6-dipiperidin-1-ylcyclohexa-2,5-diene-1,4-dione

Uniqueness

2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both amino and aziridinyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study.

Properties

CAS No.

59886-51-0

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

2,5-diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H12N4O2/c11-5-7(13-1-2-13)9(15)6(12)8(10(5)16)14-3-4-14/h1-4,11-12H2

InChI Key

DVQQTSYUTWYAIS-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=C(C(=O)C(=C(C2=O)N)N3CC3)N

Origin of Product

United States

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